molecular formula C17H10N2O B8721791 1,3-Bis(4-cyanophenyl)prop-2-en-1-one CAS No. 58949-77-2

1,3-Bis(4-cyanophenyl)prop-2-en-1-one

Cat. No. B8721791
CAS RN: 58949-77-2
M. Wt: 258.27 g/mol
InChI Key: IRJNHDZXPVHAOH-UHFFFAOYSA-N
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Description

1,3-Bis(4-cyanophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H10N2O and its molecular weight is 258.27 g/mol. The purity is usually 95%.
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properties

CAS RN

58949-77-2

Molecular Formula

C17H10N2O

Molecular Weight

258.27 g/mol

IUPAC Name

4-[3-(4-cyanophenyl)-3-oxoprop-1-enyl]benzonitrile

InChI

InChI=1S/C17H10N2O/c18-11-14-3-1-13(2-4-14)7-10-17(20)16-8-5-15(12-19)6-9-16/h1-10H

InChI Key

IRJNHDZXPVHAOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C#N)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The synthesis employed for the 2,4-substituted dicationic furans 1-6 used 2,4-bis(4-cyanophenyl)furan as the key intermediate and is outlined in scheme 1. This key compound was obtained through a four step approach. A base catalyzed Aldol condensation between 4-cyanobenzaldehyde and 4-acetylbenzonitrile in methanol gave 1,3-bis(4-cyanophenyl)prop-2-en-1-one. Bromination of the double bond of the chalcone (i) in CHCl3 yielded 1,3-bis(4-cyanophenyl)-2,3-dibromopropan-1-one (ii), which was reacted with 2.5 equivalent of MeONa in MeOH to form 1,3-bis(4-cyanophenyl)-3-methoxyprop-2-en-1-one (iii) (Weygand, C.; Bauer, E.; Hennig, H., Ueber Beziehungen zwischen Polymorphismus und Ethylen-Stereomerie. B. 1929, 62, 562-573). The reaction of dimethylsulfonium methylide with the enolether (iii) gave 2,4-disubstituted furan (iv) (Harris, C. M. et al., J. Org. Chem. 1974, 39, 72-77).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Part A. Employing methods similar to Example 1 Part A but using 4-cyano benzaldehyde (1.80 gm, 13.8 mmol) and 4-acetyl benzonitrile (1.0 gm, 6.89 mmol), 4-[3-(4-cyanophenyl)-1-oxo-2-propenyl]benzonitrile was isolated as a pale yellow powder, 0.4 gm (20%) MS 259(M+H)+ 1 H NMR (CDCl3): 7.78(d, 2H), 7.6(t, 1H), 7.5-7.0(m, 7H).
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